molecular formula C26H23BF4O B1315713 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt CAS No. 2713-21-5

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

Cat. No. B1315713
CAS RN: 2713-21-5
M. Wt: 438.3 g/mol
InChI Key: BWOXOWBZXLPNEN-UHFFFAOYSA-N
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Description

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a type of triarylpyrylium salt . It is used for scale-up or flow chemistry and provides convenient access to thiophenols from phenols . It can also catalyze visible light-initiated, living cationic polymerization of 4-methoxystyrene with methanol under metal-free conditions .


Synthesis Analysis

The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt can be achieved by heating a mixture of acetophenone and benzaldehyde under nitrogen protection . The mixture is heated to 100°C for 2 hours. After cooling to room temperature, an appropriate amount of ether is added. The precipitate is filtered and washed with ether, and after drying, a yellow crystal is obtained with a yield of 65% .


Molecular Structure Analysis

The empirical formula of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is C26H23BF4O . The molecular weight is 438.26 .


Chemical Reactions Analysis

This compound is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution . The intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds .


Physical And Chemical Properties Analysis

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a powder . It has a melting point of 298-303°C .

Scientific Research Applications

Photoinitiated Polymerization

The 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate salt has been utilized in metal-free, visible light-initiated, living cationic polymerization. This process, applied to 4-methoxystyrene, demonstrates controlled molecular weight and dispersity influenced by methanol concentration. Methanol possibly regulates the cation chain end propagation through reversible chain transfer, analogous to reversible addition-fragmentation chain transfer polymerization (Perkowski, You, & Nicewicz, 2015).

Cycloaddition Reactions

In a novel redox-neutral 1,3-dipolar cycloaddition, this salt acts as both a dipolarophile and a photosensitizer under visible light. The reaction with 2H-azirines produces tetrasubstituted pyrroles, showcasing wide substrate scope and complete regioselectivity. Key mechanistic insights involve single electron oxidation and coupling between radicals (Pokhriyal, Karki, Kant, & Rastogi, 2021).

Optical and Thermal Properties

This salt contributes to the synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates with notable optical and thermal properties. These salts emit strong blue and green light in solution and exhibit fluorescence in solid state too. Their low melting transitions and excellent thermal stability make them suitable for applications requiring controlled thermal and optical behavior (Bhowmik et al., 2020).

Electrochemical Behavior

The electrochemical properties of the salt have been studied, revealing a reversible, one-electron reduction followed by dimerization of the pyranyl radical. This understanding contributes to the development of electrochemical applications, especially in environments where controlled redox reactions are crucial (Garrard & Thomas, 1983).

Applications in Polymer Synthesis

The synthesis of rigid-rod poly(pyridinium triflate)s using a bis[pyrylium tetrafluoromethanesulfonate] demonstrates the potential of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate salt in creating organo-soluble, thermally stable polymers. These polymers are useful in various industrial applications due to their high thermal and thermooxidative stability, along with their ability to be cast into thin films (Huang, Chuang, Cheng, & Harris, 2000).

Anion Exchange in Cationic Frameworks

The salt forms co-crystals that exhibit unique packing arrangements, enabling solid-state anion diffusion while resisting water dissolution. This property is particularly useful for developing materials for agricultural and nuclear waste remediation, as it can facilitate efficient anion exchange (Wiscons, Zeller, & Rowsell, 2016).

Synthesis of Functionalized Salts and Pharmaceuticals

Functionalized pyrylium salts synthesized from 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate have applications in pharmaceuticals. The ability to obtain salts with different functional groups expands the scope of compound synthesis for drug development and other chemical applications (Nagahora, Tokumaru, Ikaga, Hanada, Shioji, & Okuma, 2018).

Photophysical Behavior Studies

Investigating the luminescence behavior of 2,4,6-trisubstituted pyrylium compounds synthesized using this salt enhances the understanding of their intramolecular charge transfer. These studies are critical in the development of fluorescence indicators and sensors for various scientific and industrial applications (Chen, Wang, & Wu, 1995).

Safety And Hazards

This compound is classified as a Combustible Solid . It does not have a flash point .

Future Directions

The future directions of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt could involve its use in the functionalization of heterocyclic amines . It could also be used in the synthesis of thiophenols from phenols .

properties

IUPAC Name

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOXOWBZXLPNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Li, TF Mehari, Z Wei, Y Liu… - Journal of Mass …, 2021 - Wiley Online Library
To disentangle the factors controlling the rates of accelerated reactions in droplets, we used mass spectrometry to study the Katritzky transamination in levitated Leidenfrost droplets of …
AJ Perkowski, CL Cruz, DA Nicewicz - pstorage-acs-6854636.s3 …
Methods and Materials: Proton and carbon magnetic resonance spectra (1H NMR and 13C NMR) were recorded on a Bruker AVANCE III 600 CryoProbe (1H NMR at 400 MHz, 600 …
C Cruz - 2018 - cdr.lib.unc.edu
Herein is described the development of a novel methodology utilizing photoredox catalysis along with a corresponding mechanistic analysis of this method. Additionally, the results of a …
Number of citations: 1 cdr.lib.unc.edu
MS Santos, HLI Betim, CM Kisukuri… - Organic …, 2020 - ACS Publications
A radical cascade process initiated through visible-light induced thiyl radical coupling with ortho-substituted arylisocianides followed by an intramolecular cyclization and subsequent …
Number of citations: 23 pubs.acs.org
Y Liang - 2016 - oaktrust.library.tamu.edu
The use of soluble polymer-supported catalysts in homogeneous catalysis has received heightened attention in the past few decades. Previous studies have shown that PIB oligomers …
Number of citations: 2 oaktrust.library.tamu.edu
E Levernier, K Jaouadi, H Zhang… - … A European Journal, 2021 - Wiley Online Library
While the generation of aryl radicals by photoredox catalysis under reductive conditions is well documented, it has remained challenging under an oxidative pathway. Because of the …
TF Mehari - 2020 - search.proquest.com
This thesis covers the four topics discussed in each of the following paragraphs. It is unified by the dual ability of ambient ionization mass spectrometry as a useful analytical tool …
Number of citations: 1 search.proquest.com

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